molecular formula C15H11ClN4 B038969 2-pyrimidinamine, N-(3-chlorophenyl)-4-(4-pyridinyl)- CAS No. 112676-07-0

2-pyrimidinamine, N-(3-chlorophenyl)-4-(4-pyridinyl)-

Cat. No. B038969
CAS RN: 112676-07-0
M. Wt: 282.73 g/mol
InChI Key: SWVIGWACYFGDBA-UHFFFAOYSA-N
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Description

2-pyrimidinamine, N-(3-chlorophenyl)-4-(4-pyridinyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'compound A' and has been the subject of extensive research over the years.

Scientific Research Applications

2-pyrimidinamine, N-(3-chlorophenyl)-4-(4-pyridinyl)- has been extensively studied for its potential applications in various fields. One of the significant research areas is cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer. Further research is required to understand the mechanism of action and to develop more effective cancer treatments.
Another area of research where 2-pyrimidinamine, N-(3-chlorophenyl)-4-(4-pyridinyl)- has shown promising results is in the treatment of neurological disorders. Studies have demonstrated that this compound can modulate the activity of ion channels and receptors in the central nervous system, leading to potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-pyrimidinamine, N-(3-chlorophenyl)-4-(4-pyridinyl)- is not fully understood. However, studies suggest that this compound can interact with various biological targets, including ion channels and receptors, leading to changes in cellular signaling pathways. The exact mechanism of action is still under investigation, and further research is required to fully understand the molecular interactions involved.
Biochemical and Physiological Effects:
Studies have shown that 2-pyrimidinamine, N-(3-chlorophenyl)-4-(4-pyridinyl)- can induce apoptosis in cancer cells and modulate ion channels and receptors in the central nervous system. These effects are believed to be due to the compound's ability to interact with specific biological targets. Further research is required to understand the full range of biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 2-pyrimidinamine, N-(3-chlorophenyl)-4-(4-pyridinyl)- is its potential applications in various fields, including cancer treatment and neurological disorders. However, one of the limitations for lab experiments is the lack of understanding of the compound's mechanism of action. Further research is required to fully understand the molecular interactions involved, which can be challenging and time-consuming.

Future Directions

There are several future directions for research on 2-pyrimidinamine, N-(3-chlorophenyl)-4-(4-pyridinyl)-. One area of research is the development of more effective cancer treatments. Studies have shown promising results, and further research is required to optimize the compound's therapeutic potential.
Another area of research is the development of novel treatments for neurological disorders. Studies have demonstrated that 2-pyrimidinamine, N-(3-chlorophenyl)-4-(4-pyridinyl)- can modulate ion channels and receptors in the central nervous system, leading to potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Furthermore, future research can focus on understanding the compound's mechanism of action, which can aid in the development of more effective treatments. Additionally, research can explore the potential applications of this compound in other fields, such as drug delivery and material science.
Conclusion:
In conclusion, 2-pyrimidinamine, N-(3-chlorophenyl)-4-(4-pyridinyl)- is a chemical compound that has potential applications in various fields, including cancer treatment and neurological disorders. The synthesis method involves a condensation reaction, and the yield is reported to be around 70%. Studies have shown promising results, but further research is required to fully understand the molecular interactions involved and to develop more effective treatments.

properties

CAS RN

112676-07-0

Product Name

2-pyrimidinamine, N-(3-chlorophenyl)-4-(4-pyridinyl)-

Molecular Formula

C15H11ClN4

Molecular Weight

282.73 g/mol

IUPAC Name

N-(3-chlorophenyl)-4-pyridin-4-ylpyrimidin-2-amine

InChI

InChI=1S/C15H11ClN4/c16-12-2-1-3-13(10-12)19-15-18-9-6-14(20-15)11-4-7-17-8-5-11/h1-10H,(H,18,19,20)

InChI Key

SWVIGWACYFGDBA-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NC2=NC=CC(=N2)C3=CC=NC=C3

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC=CC(=N2)C3=CC=NC=C3

synonyms

2-pyrimidinamine, N-(3-chlorophenyl)-4-(4-pyridinyl)-

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.8 g (12 mmol) of 3-chloro-phenyl-guanidine nitrate and 0.5 g (12 mmol) of sodium hydroxide are added to a suspension of 2.0 g (11.7 mmol) of 3-dimethylamino-1-(4-pyridyl)-2-propen-1-one [described in EP-A-0 233 461] in 100 ml of isobutanol and the reaction mixture is boiled under reflux for 5 hours. After cooling, the reaction product is isolated by filtration, washed with water and chromatographed (tetrahydrofuran). After crystallisation (tetrahydrofuran/diethyl ether), N-(3-chloro-phenyl)-4-pyridyl-2-pyrimidineamine is obtained; m.p. 167°-168°, Rf =0.38 (methylene chloride:methanol=9:1).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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